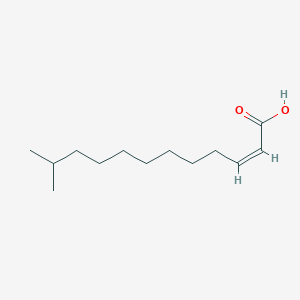

cis-11-Methyl-2-dodecenoic acid

Vue d'ensemble

Description

L’acide cis-Δ2-11-méthyl-dodécénoïque est un facteur de signalisation diffusible impliqué dans les systèmes de communication microbienne et fongique extracellulaires. Il joue un rôle crucial dans la communication intercellulaire chez les procaryotes et les eucaryotes. Ce composé est connu pour sa capacité à réguler la virulence et la formation de biofilms chez divers agents pathogènes bactériens .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide cis-Δ2-11-méthyl-dodécénoïque implique généralement l’utilisation de solvants organiques tels que le diméthylformamide, le diméthylsulfoxyde et l’éthanol. Le composé peut être formulé en solution dans l’acétate de méthyle . La voie de synthèse comprend souvent l’utilisation de catalyseurs spécifiques et de conditions réactionnelles pour obtenir la forme isomérique souhaitée.

Méthodes de production industrielle

La production industrielle de l’acide cis-Δ2-11-méthyl-dodécénoïque implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est stocké à -20 °C pour maintenir sa stabilité sur de longues périodes .

Analyse Des Réactions Chimiques

Types de réactions

L’acide cis-Δ2-11-méthyl-dodécénoïque subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide de réducteurs.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent facilité par des catalyseurs spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium et des réducteurs tels que l’hydrure de lithium et d’aluminium. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour garantir le résultat souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

L’acide cis-Δ2-11-méthyl-dodécénoïque a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la communication intercellulaire et les voies de signalisation.

Biologie : Joue un rôle dans la régulation de la virulence et de la formation de biofilms chez les agents pathogènes bactériens.

Médecine : Applications potentielles dans le développement d’agents antimicrobiens ciblant les systèmes de communication bactériens.

Industrie : Utilisé dans la production d’étalons lipidiques de haute pureté et dans le développement pharmaceutique

Applications De Recherche Scientifique

Quorum Sensing Mechanism

cis-11-Methyl-2-dodecenoic acid serves as a QS signal that facilitates cell-to-cell communication among pathogenic bacteria, notably in the regulation of virulence and biofilm formation. The compound was first identified in Xanthomonas campestris, where it regulates biofilm dispersal and virulence gene expression .

Case Study: Xanthomonas Campestris

In a study examining Xanthomonas campestris, it was demonstrated that the presence of this compound significantly influences the synchronization of virulence gene expression, leading to enhanced pathogenicity in plant hosts. The study highlighted how DSF signals could be targeted to disrupt biofilm formation, suggesting potential therapeutic strategies against bacterial infections .

Table 1: Effects of this compound on Biofilm Formation

| Bacterial Strain | Effect on Biofilm Formation | Reference |

|---|---|---|

| Xanthomonas campestris | Increased dispersal | |

| Burkholderia cenocepacia | Inhibition | |

| Pseudomonas aeruginosa | Modulation |

Inter-Species Communication

This compound is not only significant for intra-species communication but also plays a role in inter-species interactions among various bacterial species. For example, it has been shown to influence the behavior of Pseudomonas aeruginosa and Burkholderia species, affecting their biofilm dynamics and virulence .

Case Study: Burkholderia Species

Research involving Burkholderia cenocepacia revealed that exposure to this compound led to altered biofilm architecture and reduced virulence. This suggests that manipulating DSF signaling could provide new avenues for controlling infections caused by these opportunistic pathogens .

Antimicrobial Strategies

Given its role in regulating bacterial behavior, this compound is being explored as a potential therapeutic agent to combat biofilm-associated infections. By disrupting QS pathways, it may be possible to enhance the efficacy of conventional antibiotics against resistant bacterial strains .

Table 2: Therapeutic Potential of this compound

| Application Area | Potential Use | Reference |

|---|---|---|

| Antimicrobial Therapy | Disruption of QS pathways | |

| Biofilm Control | Inhibition of biofilm formation | |

| Pathogen Virulence Modulation | Reduction in pathogenicity |

Bioremediation

The signaling properties of this compound can also be harnessed in environmental microbiology, particularly in bioremediation efforts where microbial communities are employed to degrade pollutants. By modulating QS signals, it may be possible to enhance the efficiency of microbial degradation processes .

Case Study: Microbial Degradation

In studies focused on bioremediation, this compound was shown to stimulate microbial communities responsible for degrading hydrocarbons, thereby improving the rate of bioremediation in contaminated environments .

Mécanisme D'action

Le mécanisme d’action de l’acide cis-Δ2-11-méthyl-dodécénoïque implique sa fonction de signal de détection de quorum et de facteur de signalisation diffusible. Il régule la virulence et la formation de biofilms en interagissant avec des cibles moléculaires et des voies spécifiques dans les cellules microbiennes. La capacité du composé à induire un biosenseur DSF à de faibles concentrations met en évidence sa puissance et sa spécificité .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide trans-Δ2-11-méthyl-dodécénoïque : Un isomère conformationnel avec une puissance significativement inférieure pour induire les biosenseurs DSF.

Acide 11-méthyl-dodécanoïque : Un acide gras saturé avec une activité beaucoup plus faible que l’acide cis-Δ2-11-méthyl-dodécénoïque.

Unicité

L’acide cis-Δ2-11-méthyl-dodécénoïque est unique en raison de sa grande puissance et de sa spécificité dans les systèmes de communication microbienne. Sa capacité à fonctionner efficacement à de faibles concentrations le distingue de ses isomères et de composés apparentés.

Activité Biologique

Cis-11-Methyl-2-dodecenoic acid, commonly referred to as DSF (Diffusible Signal Factor) , is a fatty acid signaling molecule primarily associated with quorum sensing (QS) in various bacterial species. Its role in microbial communication significantly influences biofilm formation, virulence factor regulation, and antibiotic resistance. This article reviews the biological activity of DSF, emphasizing its mechanisms of action, effects on bacterial behavior, and implications for medical and environmental applications.

- Molecular Formula: C₁₃H₂₄O₂

- CAS Number: 677354-23-3

- Molecular Weight: 212.329 g/mol

- Density: 0.9 g/cm³

- Boiling Point: 322.3 °C at 760 mmHg

This compound functions as a QS signal that facilitates communication among bacterial cells. The signaling process involves the following steps:

- Production and Release: Bacteria produce DSF and release it into their environment.

- Detection: Neighboring bacteria detect DSF through specific receptors.

- Response Activation: This detection triggers a cascade of genetic responses leading to changes in behavior, including biofilm formation and virulence factor expression.

Key Functions

- Biofilm Dispersal: DSF induces the dispersion of biofilms by modulating the levels of cyclic di-GMP (c-di-GMP), which is crucial for biofilm stability. When DSF is present, c-di-GMP levels decrease, leading to biofilm disaggregation and increased planktonic cell release .

- Virulence Regulation: DSF influences the expression of virulence factors in pathogenic bacteria such as Xanthomonas campestris, enhancing their ability to infect hosts .

Biological Activity Across Species

The biological activity of DSF has been documented in various bacterial species:

Case Study 1: Biofilm Control in Pseudomonas aeruginosa

Research demonstrated that DSF can reduce the persistence of Pseudomonas aeruginosa biofilms by promoting the disaggregation of established biofilms and restoring antibiotic susceptibility in persister cells. This effect was linked to specific gene regulation that enhances sensitivity to antibiotics .

Case Study 2: Virulence Factor Modulation in Xanthomonas oryzae

A study explored how DSF influences virulence factor production in Xanthomonas oryzae, a pathogen affecting rice crops. The presence of DSF was shown to upregulate genes responsible for virulence while simultaneously downregulating genes involved in biofilm stability, indicating a complex regulatory mechanism .

Implications for Medicine and Agriculture

The unique properties of this compound present significant opportunities for therapeutic applications:

- Antibiotic Adjuvants: By utilizing DSF to enhance antibiotic efficacy against biofilm-associated infections, it could be a valuable tool in treating chronic infections.

- Agricultural Applications: Targeting QS mechanisms with DSF could help manage plant pathogens effectively, reducing crop losses without relying solely on chemical pesticides.

Propriétés

IUPAC Name |

(Z)-11-methyldodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTXNGAQYNSTHI-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677354-23-3 | |

| Record name | cis-11-Methyl-2-dodecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.